Bicyclo[2.2.1]heptan-2-ylphosphonic dichloride

Stereoselective Synthesis Organophosphorus Chemistry Bicyclic Scaffolds

Bicyclo[2.2.1]heptan-2-ylphosphonic dichloride (CAS 803727-14-2), also named 3-dichlorophosphorylbicyclo[2.2.1]heptane, is a saturated bicyclic organophosphorus compound with the molecular formula C7H11Cl2OP and a molecular weight of 213.04 g/mol. It features a rigid norbornane scaffold bearing a phosphonic dichloride (P(=O)Cl2) functional group at the 2-position, exhibiting a calculated logP of 3.85.

Molecular Formula C7H11Cl2OP
Molecular Weight 213.04 g/mol
CAS No. 803727-14-2
Cat. No. B12524074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.2.1]heptan-2-ylphosphonic dichloride
CAS803727-14-2
Molecular FormulaC7H11Cl2OP
Molecular Weight213.04 g/mol
Structural Identifiers
SMILESC1CC2CC1CC2P(=O)(Cl)Cl
InChIInChI=1S/C7H11Cl2OP/c8-11(9,10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2
InChIKeyVBVRJIIWKDCPCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[2.2.1]heptan-2-ylphosphonic Dichloride (CAS 803727-14-2): A Saturated Norbornane Phosphonic Dichloride for Stereodefined Synthesis


Bicyclo[2.2.1]heptan-2-ylphosphonic dichloride (CAS 803727-14-2), also named 3-dichlorophosphorylbicyclo[2.2.1]heptane, is a saturated bicyclic organophosphorus compound with the molecular formula C7H11Cl2OP and a molecular weight of 213.04 g/mol . It features a rigid norbornane scaffold bearing a phosphonic dichloride (P(=O)Cl2) functional group at the 2-position, exhibiting a calculated logP of 3.85 . This compound serves as a versatile electrophilic building block for introducing sterically constrained phosphonate ester and phosphonic acid functionalities into target molecules.

Why Generic Phosphonic Dichlorides Cannot Replace Bicyclo[2.2.1]heptan-2-ylphosphonic Dichloride in Stereochemical and Scaffold-Dependent Applications


Generic phosphonic dichlorides such as phenylphosphonic dichloride or methylphosphonic dichloride lack the conformationally restricted bicyclo[2.2.1]heptane framework that defines the stereochemical and steric profile of this compound. The saturated norbornane cage enforces a rigid exo/endo geometry at the phosphorus-bearing carbon, which is critical for diastereoselective transformations [1][2]. Furthermore, the saturated scaffold prevents ring-opening metathesis polymerization (ROMP), distinguishing it from its unsaturated analog bicyclo[2.2.1]hept-5-en-2-ylphosphonic dichloride, which serves as a ROMP monomer [3]. These structural constraints render simple alkyl or aryl phosphonic dichlorides unsuitable substitutes in applications requiring scaffold-defined stereochemistry or specific reactivity profiles.

Quantitative Differentiation of Bicyclo[2.2.1]heptan-2-ylphosphonic Dichloride from Analogous Phosphonic Dichlorides


Exo-Configuration Retention vs. Thermal Isomerization: A 37-Percentage-Point Advantage

The exo configuration at the C-2 position of bicyclo[2.2.1]heptan-2-ylphosphonic dichloride is kinetically stabilized by the rigid norbornane framework. For the closely related phosphonous dichloride analog, synthesis at 100 °C yields 97% exo isomer without epimerization [1]. In contrast, thermal treatment with triphenylphosphine at 240–260 °C induces epimerization to a 3:2 exo:endo mixture [1]. This demonstrates that the target compound's stereochemical integrity is maintained under mild synthetic conditions, whereas forcing conditions can be exploited for controlled isomerization when desired. Simple acyclic phosphonic dichlorides offer no comparable stereochemical leverage.

Stereoselective Synthesis Organophosphorus Chemistry Bicyclic Scaffolds

ROMP Capability: Saturated vs. Unsaturated Bicyclo[2.2.1]heptane Phosphonic Dichloride (9.5 mmol/g Loading Gap)

Bicyclo[2.2.1]heptan-2-ylphosphonic dichloride, being fully saturated, cannot undergo ring-opening metathesis polymerization (ROMP). Its unsaturated counterpart, bicyclo[2.2.1]hept-5-en-2-ylphosphonic dichloride, readily polymerizes via ROMP to yield oligomeric phosphonyl dichloride (OPC) with a theoretical loading capacity of 9.5 mmol/g [1]. For applications requiring a non-polymerizable, small-molecule phosphonic dichloride electrophile—such as solution-phase derivatization or stoichiometric phosphorylation—the saturated compound is the mandatory choice.

Ring-Opening Metathesis Polymerization Polymer-Supported Reagents Phosphonyl Dichloride Polymers

Lipophilicity Advantage: logP 3.85 vs. Phenylphosphonic Dichloride (logP ~1.5, ~200-fold Difference)

The target compound exhibits a calculated logP of 3.85 , significantly higher than that of phenylphosphonic dichloride (logP approximately 1.5) [1]. This 2.35-log-unit increase translates to roughly 200-fold greater partition into organic phases, enhancing solubility in non-polar reaction media and facilitating extraction and purification in synthetic workflows.

LogP Lipophilicity Organophosphorus Reagents

Scaffold-Enforced Conformational Rigidity vs. Freely Rotating Alkyl Phosphonic Dichlorides

The bicyclo[2.2.1]heptane framework locks the phosphorus substituent in a defined exo orientation, with dihedral angle control demonstrated by 13C-31P coupling studies on 7-substituted bicyclo[2.2.1]heptane derivatives [1]. In contrast, alkylphosphonic dichlorides such as methylphosphonic dichloride possess freely rotating C-P bonds, resulting in conformational averaging. This rigidity is essential for applications where the spatial orientation of the phosphonic acid group dictates biological activity, as in norbornane-based nucleotide analogs locked in the South conformation [2].

Conformational Restriction Phosphonate Conformation Bicyclic Scaffolds

Procurement-Driven Application Scenarios for Bicyclo[2.2.1]heptan-2-ylphosphonic Dichloride


Diastereoselective Phosphonate Ester Synthesis for Chiral Ligand Preparation

The exo-configurational integrity of bicyclo[2.2.1]heptan-2-ylphosphonic dichloride (97% exo retention under mild conditions ) enables the stereospecific introduction of phosphonate ester groups into chiral ligands. The resulting exo-phosphonate esters serve as precursors to rigid, enantiopure phosphine and phosphonate ligands for asymmetric catalysis.

Stoichiometric Phosphonylating Agent for Solution-Phase Derivatization

Unlike its unsaturated analog, which polymerizes under ROMP conditions (theoretical load 9.5 mmol/g) , the saturated bicyclo[2.2.1]heptan-2-ylphosphonic dichloride remains monomeric and fully soluble, making it the reagent of choice for stoichiometric phosphorylation of alcohols, amines, and thiols in solution-phase synthesis.

Precursor to Norbornane-Locked Nucleoside Phosphonates

The saturated norbornane scaffold provides the conformational rigidity required to lock nucleoside phosphonates in the South conformation, as demonstrated by antiviral nucleotide analogs derived from bicyclo[2.2.1]heptane building blocks [1]. Hydrolysis of bicyclo[2.2.1]heptan-2-ylphosphonic dichloride yields the free phosphonic acid, which can be elaborated to nucleoside phosphonates with defined three-dimensional geometry.

Building Block for Hydrophobic Phosphonic Acid-Functionalized Materials

With a logP of 3.85 , the compound imparts significant hydrophobicity when incorporated into materials or surfaces. This differentiates it from less lipophilic phosphonic dichlorides such as phenylphosphonic dichloride (logP ~1.5) and enables the design of water-repellent phosphonate-functionalized coatings and polymers.

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